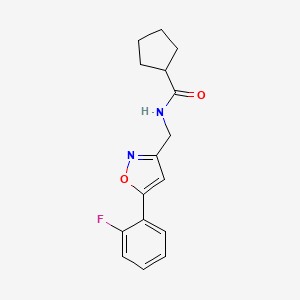
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of isoxazole derivatives and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonists : Compounds like SB-649868, which are similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, have been studied as novel orexin 1 and 2 receptor antagonists for treating insomnia. These compounds are metabolized in the body, with principal metabolites identified through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, emphasizing their potential as therapeutic agents (Renzulli et al., 2011).
Synthesis and Characterization of Research Chemicals : Studies have also focused on the synthesis and characterization of compounds similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, exploring their properties and potential applications. For example, the identification and analysis of a compound named 3,5-AB-CHMFUPPYCA, with a bioisosteric replacement of an indazole ring commonly found in synthetic cannabinoids, highlight the significance of these compounds in scientific research (McLaughlin et al., 2016).
In Vitro Metabolism Studies : Further research includes in vitro metabolism studies of synthetic cannabinoids that share structural similarities with N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide. These studies, employing human liver microsomes, help in understanding the metabolic pathways and potential biological effects of these compounds (Franz et al., 2017).
Fluorine-Labeled Compounds for Receptor Studies : The development of fluorine-18-labeled compounds, such as derivatives of WAY 100635, demonstrates the utility of fluorine-labeled compounds in receptor studies. These compounds provide insights into the binding and functional characteristics of various receptors, which can be crucial for drug development and neuroscientific research (Lang et al., 1999).
Serotonin Receptor Inverse Agonists : Research on compounds like ACP-103, structurally similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, has shown their role as potent serotonin 5-HT2A receptor inverse agonists. These studies contribute to understanding the mechanism of action and potential therapeutic applications of these compounds in neuropsychiatric disorders (Vanover et al., 2006).
Propiedades
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-14-8-4-3-7-13(14)15-9-12(19-21-15)10-18-16(20)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNCLALPVANGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

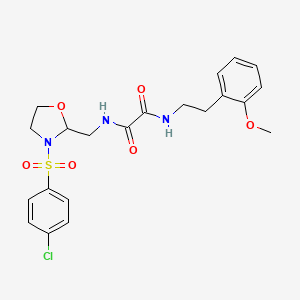
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2680983.png)
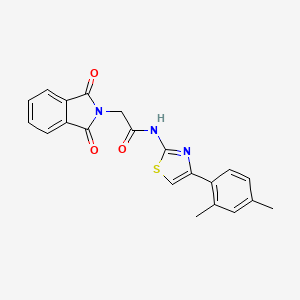

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2680988.png)

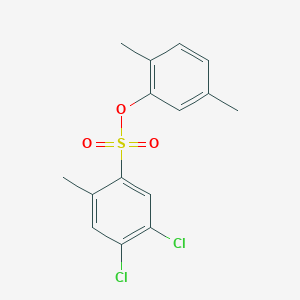
![5-(Furan-2-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2680993.png)
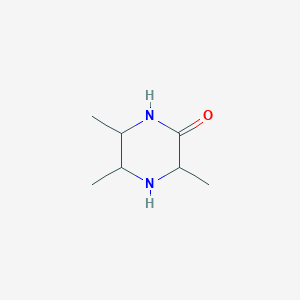
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2680997.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2680998.png)
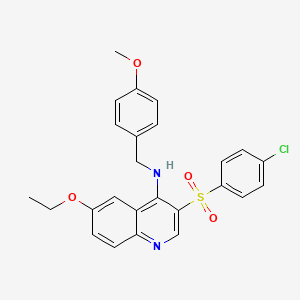
![2-isopropyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2681000.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2681003.png)